molecular formula C3H9ClO3Si B1583017 trimethoxychlorosilane CAS No. 4668-00-2

trimethoxychlorosilane

Cat. No.: B1583017
CAS No.: 4668-00-2
M. Wt: 156.64 g/mol
InChI Key: CBVJWBYNOWIOFJ-UHFFFAOYSA-N
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Description

trimethoxychlorosilane is an organosilicon compound with the molecular formula C3H9ClO3Si. It is a colorless liquid that is commonly used in organic synthesis and material science. The compound is known for its reactivity and versatility, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

Chloro(trimethoxy)silane, also known as Chlorotrimethoxysilane, is a compound primarily used for the preparation of silicone materials . It is an important substance for producing silane coupling agents . The primary targets of Chloro(trimethoxy)silane are surfaces that require modification, particularly in the field of bio- and nano-materials .

Mode of Action

Chloro(trimethoxy)silane interacts with its targets through a process known as silylation . This compound contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These bonds allow Chloro(trimethoxy)silane to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Biochemical Pathways

The biochemical pathways affected by Chloro(trimethoxy)silane are primarily related to the synthesis of silicone materials . The compound’s active silicon-hydrogen bond and hydrolyzable siloxane bonds enable it to participate in various reactions, leading to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Result of Action

The molecular and cellular effects of Chloro(trimethoxy)silane’s action primarily involve the modification of surfaces. Chloro(trimethoxy)silane forms a self-assembled monolayer (SAMs) that facilitates the surface modification of different bio- and nano- materials . This modification can enhance the properties of the materials, making them more suitable for their intended applications.

Action Environment

The action, efficacy, and stability of Chloro(trimethoxy)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound . Therefore, it is typically stored and used under dry conditions to maintain its stability and effectiveness.

Preparation Methods

trimethoxychlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of tetrachlorosilane with anhydrous methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent moisture from interfering with the process. The mixture is stirred for about 30 minutes to ensure complete reaction . Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

trimethoxychlorosilane undergoes various types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

trimethoxychlorosilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

trimethoxychlorosilane can be compared with other similar organosilicon compounds, such as trimethylsilyl chloride and chlorotriethoxysilane.

This compound is unique due to its high reactivity and versatility, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

chloro(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVJWBYNOWIOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](OC)(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342000
Record name Chloro(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4668-00-2
Record name Chloro(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does chlorotrimethoxysilane contribute to the creation of ordered silica-based materials?

A1: Chlorotrimethoxysilane acts as a versatile precursor for building ordered silica-based materials. [] It can be used to synthesize stable tert-alkoxysilanetriols, which serve as molecular building blocks. [] Upon controlled hydrolysis and polycondensation, these silanetriols can form ordered silica-organic nanocomposites with distinct laminated morphologies. []

Q2: Can you explain the role of chlorotrimethoxysilane in creating microporous silica and its significance?

A2: Chlorotrimethoxysilane is crucial in a multi-step synthesis of microporous silica. It's first used to silylate tert-alkoxysilanetriols, resulting in well-defined oligomeric alkoxysilanes. [] These oligomers then undergo hydrolysis and polycondensation, followed by acid treatment to yield the final microporous silica with tightly controlled pore sizes. [] This controlled porosity is highly valuable in applications requiring specific surface area and adsorption properties.

Q3: The research mentions a "click reaction" involving a derivative of chlorotrimethoxysilane. Could you elaborate on this reaction and its relevance to material properties?

A3: Researchers synthesized 3-azidopropyltrimethoxysilane using chlorotrimethoxysilane as a starting material. [] This azide-functionalized silane then underwent a click reaction with propargyl alcohol, attaching a magnetic nanoparticle to the silane structure. [] This click reaction impacted the material's thermal properties; specifically, it reduced the glass transition temperature of the resulting composite. [] This control over thermal properties is essential for tailoring materials for specific applications.

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